2-Cyclohexyl-4,5-difluoroaniline
Description
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-cyclohexyl-4,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-6-9(12(15)7-11(10)14)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
KEAUPWXHBLCAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5-difluoroaniline typically involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield the desired aniline derivative . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or reduce any nitro groups present in intermediates.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Scientific Research Applications
2-Cyclohexyl-4,5-difluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between 2-Cyclohexyl-4,5-difluoroaniline and its analogs:
Solubility and Stability
- Ethynyl and bromo analogs are more reactive, with bromo compounds prone to photodegradation unless stabilized .
Research Findings and Trends
- Synthetic Utility : Ethynyl-substituted fluoroanilines are prioritized in medicinal chemistry for their versatility in forming carbon-carbon bonds .
- Agrochemical Relevance: Dinex (a nitro-phenol analog) is historically used as a herbicide, though its nitro groups and phenol structure differ significantly from aniline derivatives .
- Electronic Effects : Fluorine and bromine substituents in 4,5-difluoroanilines significantly alter Hammett constants, impacting reaction rates in nucleophilic aromatic substitution .
Biological Activity
2-Cyclohexyl-4,5-difluoroaniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms at the 4 and 5 positions of the aniline ring and a cyclohexyl group attached to the nitrogen atom. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- Molecular Formula : C12H15F2N
- Molecular Weight : 223.25 g/mol
Binding Affinity
Studies have shown that this compound interacts with several biological targets. Its binding affinity to enzymes and receptors is under investigation, which is essential for understanding its pharmacological properties.
Enzyme Inhibition Studies
A study on similar compounds indicated that fluorinated anilines can act as inhibitors for various enzymes. For instance, derivatives of difluoroanilines were shown to inhibit dihydrofolate reductase (DHFR) with significant potency:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Fluorinated Analog | 0.06 | DHFR |
These findings suggest that structural modifications in aniline derivatives can lead to enhanced enzyme inhibition capabilities .
Antimicrobial Activity
The antimicrobial properties of fluorinated compounds have been explored in various studies. While specific data on this compound is sparse, related compounds have demonstrated moderate to strong antibacterial activity against pathogens such as E. coli and S. aureus. The presence of fluorine atoms often enhances lipophilicity, which can improve membrane penetration and bioactivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the aromatic ring has been shown to increase potency against various biological targets.
- Cyclohexyl Group : The bulky cyclohexyl substituent may influence the compound's interaction with biological macromolecules by providing steric hindrance or altering electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
